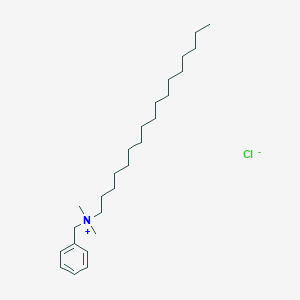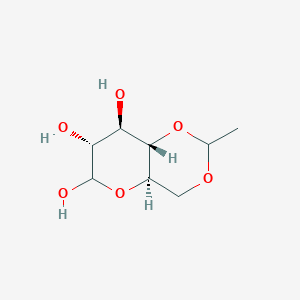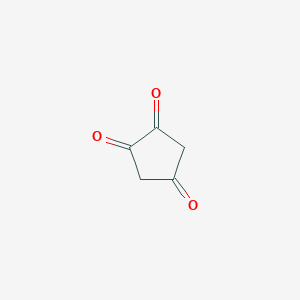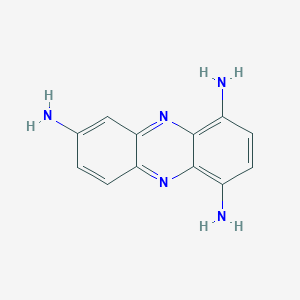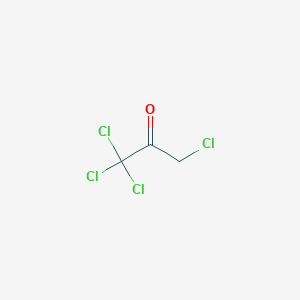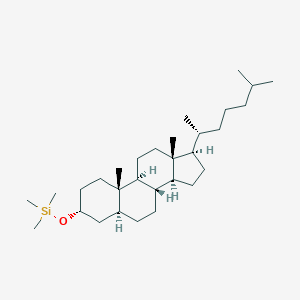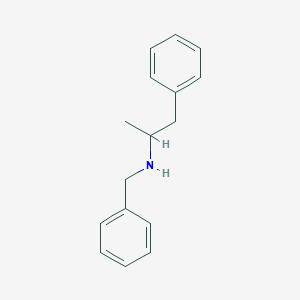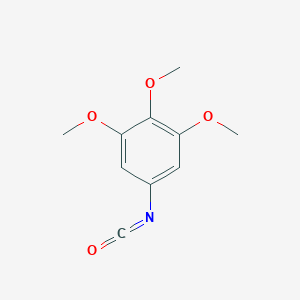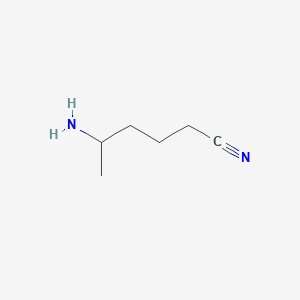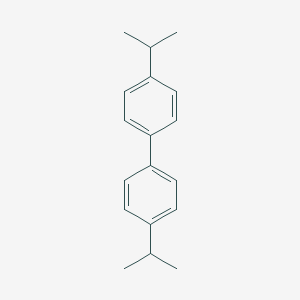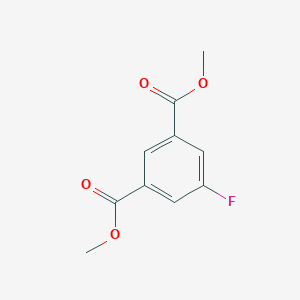
4-Chlorophenylselenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenylselenol (4-CPSe) is a selenium-containing organic compound with the molecular formula C6H5ClSe. It is a colorless to pale yellow liquid with a pungent odor and is widely used in scientific research due to its unique chemical properties. In
Scientific Research Applications
4-Chlorophenylselenol has been extensively used in scientific research due to its unique chemical properties. It is a potent antioxidant and has been shown to protect cells from oxidative stress-induced damage. It also exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 4-Chlorophenylselenol has also been used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mechanism Of Action
The mechanism of action of 4-Chlorophenylselenol is based on its ability to scavenge free radicals and reactive oxygen species (ROS). It reacts with ROS and converts them into less harmful compounds, thereby protecting cells from oxidative stress-induced damage. It also modulates the activity of various signaling pathways involved in inflammation and cancer, leading to its anti-inflammatory and anti-cancer properties.
Biochemical And Physiological Effects
4-Chlorophenylselenol has been shown to modulate various biochemical and physiological processes in cells and organisms. It protects cells from oxidative stress-induced damage, reduces inflammation, and inhibits cancer cell growth. It also modulates the activity of various enzymes and signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Chlorophenylselenol in lab experiments include its potent antioxidant and anti-inflammatory properties, its ability to inhibit cancer cell growth, and its use as a reagent and catalyst in organic synthesis. However, its limitations include its toxicity at high concentrations, its instability in air and light, and its potential for environmental contamination.
Future Directions
There are several future directions for the use of 4-Chlorophenylselenol in scientific research. These include its use as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. It could also be used as a reagent and catalyst in organic synthesis, leading to the development of new chemical compounds. Furthermore, further research is needed to explore its potential for environmental applications, such as the removal of heavy metals from contaminated soils and water.
Synthesis Methods
The synthesis of 4-Chlorophenylselenol involves the reaction of 4-chlorophenol with selenium powder in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the selenium atom replaces the hydroxyl group of 4-chlorophenol. The resulting product is then purified by distillation or recrystallization to obtain pure 4-Chlorophenylselenol.
properties
InChI |
InChI=1S/C6H4ClSe/c7-5-1-3-6(8)4-2-5/h1-4H |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOCGJDRSWKDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Se] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70422538 |
Source


|
| Record name | 4-Chlorophenylselenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70422538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylselenol | |
CAS RN |
16645-10-6 |
Source


|
| Record name | 4-Chlorophenylselenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70422538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

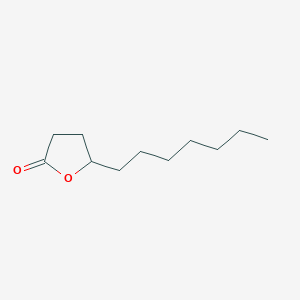
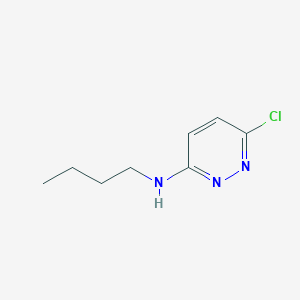
![Spiro[5.5]undecane](/img/structure/B92164.png)
